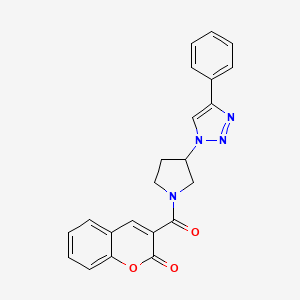![molecular formula C19H16N4O4S2 B2385506 N-(5-((2-(benzylamino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxol-5-carboxamide CAS No. 868973-91-5](/img/structure/B2385506.png)
N-(5-((2-(benzylamino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxol-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities, including antitumor, antiparasitic, and antihypertensive properties . The presence of the benzodioxole subunit in the structure contributes to its broad spectrum of activity and potential therapeutic applications .
Applications De Recherche Scientifique
Méthodes De Préparation
The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves multiple steps, starting with the preparation of benzo[d][1,3]dioxole-5-carbaldehyde through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Mécanisme D'action
The mechanism of action of this compound involves multiple molecular targets and pathways. It has been shown to inhibit enzymes such as EGFR and tyrosinase, leading to the induction of apoptosis in cancer cells . Additionally, it can bind to DNA and interfere with its replication, further contributing to its antitumor effects . The compound’s antiparasitic activity is thought to be related to its ability to disrupt the metabolic pathways of parasites .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzodioxole derivatives, such as:
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Known for its umami flavor properties.
®-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide: Another benzodioxole derivative with distinct biological activities. Compared to these compounds, N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of the benzodioxole and thiadiazole moieties, which contribute to its broad spectrum of biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-16(20-9-12-4-2-1-3-5-12)10-28-19-23-22-18(29-19)21-17(25)13-6-7-14-15(8-13)27-11-26-14/h1-8H,9-11H2,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQRVFMSVSNQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)
![ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385427.png)

![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)

![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)


![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2385440.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2385442.png)
![6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2385446.png)
